
1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-7-isobutoxy-1,4-oxazepane is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol . It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its unique structure, which includes a benzyl group and an isobutoxy group attached to the oxazepane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-isobutoxy-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with an isobutyl alcohol derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the oxazepane ring.
Industrial Production Methods
In an industrial setting, the production of 4-Benzyl-7-isobutoxy-1,4-oxazepane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-7-isobutoxy-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazepane ring into more saturated derivatives.
Substitution: The benzyl and isobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-7-isobutoxy-1,4-oxazepane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Benzyl-7-isobutoxy-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Benzyl-7-isobutoxy-1,4-oxazepane can be compared with other similar compounds, such as:
4-Benzyl-1,4-oxazepane: Lacks the isobutoxy group, which may affect its chemical reactivity and biological activity.
7-Isobutoxy-1,4-oxazepane: Lacks the benzyl group, which may influence its physical properties and applications.
4-Benzyl-7-methoxy-1,4-oxazepane:
The uniqueness of 4-Benzyl-7-isobutoxy-1,4-oxazepane lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61710-09-6 |
|---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
4-benzyl-7-(2-methylpropoxy)-1,4-oxazepane |
InChI |
InChI=1S/C16H25NO2/c1-14(2)13-19-16-8-9-17(10-11-18-16)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
InChI-Schlüssel |
ANTQAVAMIHXNDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1CCN(CCO1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



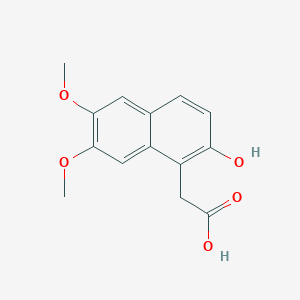
![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)


![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)

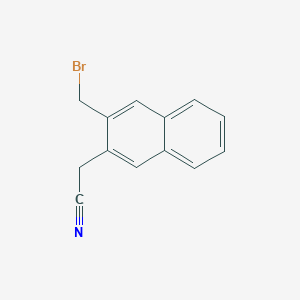
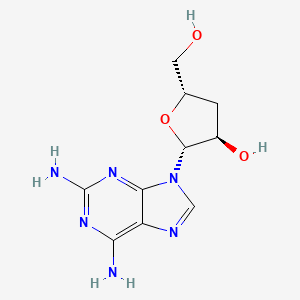
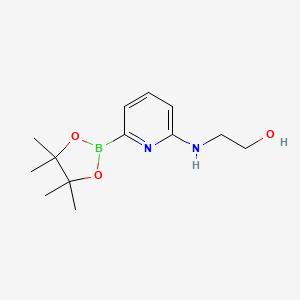
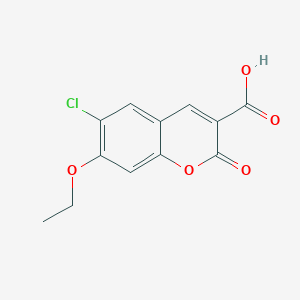


![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
